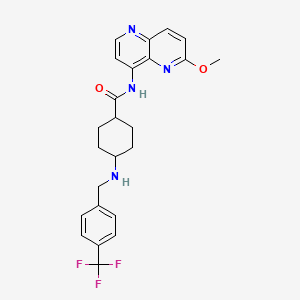

NBTIs-IN-5

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H25F3N4O2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,5-naphthyridin-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C24H25F3N4O2/c1-33-21-11-10-19-22(31-21)20(12-13-28-19)30-23(32)16-4-8-18(9-5-16)29-14-15-2-6-17(7-3-15)24(25,26)27/h2-3,6-7,10-13,16,18,29H,4-5,8-9,14H2,1H3,(H,28,30,32) |

InChI Key |

HYPVIZDRHBBZPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCC(CC3)NCC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Audience: Researchers, scientists, and drug development professionals.

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target essential bacterial enzymes, DNA gyrase and topoisomerase IV, at a site distinct from that of fluoroquinolones.[1][2][3][4] This unique mechanism allows NBTIs to circumvent existing resistance to fluoroquinolones, making them a critical area of research in the fight against multidrug-resistant (MDR) bacteria.[1][2][5] This guide provides a detailed overview of the mechanism of action of NBTIs, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

NBTIs exert their antibacterial effects by inhibiting the function of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][4] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[1][5]

-

DNA Gyrase: Uniquely responsible for introducing negative supercoils into DNA and relaxing positive supercoils that form ahead of the replication fork.[1][5]

-

Topoisomerase IV (Topo IV): Primarily involved in the decatenation of daughter chromosomes following DNA replication.[1][5]

The general structure of NBTIs consists of two heteroaromatic moieties connected by a linker, which often includes a basic amine.[1] The mechanism of inhibition involves the following key steps:

-

Binding to the Enzyme-DNA Complex: NBTIs bind to a transient, non-catalytic pocket formed at the interface of the GyrA subunits of DNA gyrase or the ParC subunits of topoisomerase IV, after the enzyme has bound to DNA.[1][6] One of the heteroaromatic parts of the NBTI intercalates into the DNA at the site of cleavage.[1]

-

Stabilization of the Cleavage Complex: By binding to this complex, NBTIs stabilize the enzyme-DNA "cleavage complex," where the DNA is cleaved but not yet religated. This prevents the re-ligation of the DNA strands.[5]

-

Induction of DNA Strand Breaks: A key feature of the NBTI mechanism is the induction of DNA strand breaks. Prototypical NBTIs, such as gepotidacin, primarily stabilize single-strand DNA breaks (SSBs).[5] However, a distinct sub-series of amide-containing NBTIs has been shown to induce both single- and double-strand DNA breaks (DSBs).[3][5] This ability to cause DSBs is a departure from the canonical NBTI mechanism and is an area of active investigation.[5]

This mechanism of stabilizing the cleavage complex, leading to an accumulation of DNA breaks, ultimately results in the inhibition of DNA replication and transcription, triggering bacterial cell death.[5]

Quantitative Data

The potency of NBTIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzymes and their minimum inhibitory concentration (MIC) against various bacterial strains.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Amide 1a | S. aureus DNA Gyrase | 150 | [5] |

| Amide 1a | S. aureus Topoisomerase IV | 653 | [5] |

| Gepotidacin | S. aureus DNA Gyrase | equipotent to Amide 1a | [5] |

| Gepotidacin | S. aureus Topoisomerase IV | ~2600 | [5] |

| Amine 2a | S. aureus DNA Gyrase | 1500 | [5] |

| Amine 2a | S. aureus Topoisomerase IV | 1300 | [5] |

| Compound | Organism (Strain) | MIC (µg/mL) | Reference |

| Amide 1a | Methicillin-resistant S. aureus (MRSA) | ≤0.25 | [5] |

| NBTI 5463 | P. aeruginosa (clinical isolate VL-098) | 1 | [7] |

| NBTI 5463 | E. coli (clinical isolate VL-229) | 1 | [7] |

Experimental Protocols

The investigation of the mechanism of action of NBTIs involves several key in vitro assays:

1. DNA Supercoiling Assay:

-

Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA (e.g., pBR322 plasmid). The inhibition of this activity by an NBTI is quantified.

-

Methodology:

-

Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP and varying concentrations of the NBTI.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. Supercoiled DNA migrates faster than relaxed DNA.

-

The concentration of the NBTI that inhibits 50% of the supercoiling activity (IC50) is determined.[8]

-

2. Decatenation Assay:

-

Principle: This assay measures the ability of topoisomerase IV to decatenate, or unlink, catenated DNA networks (kinetoplast DNA). The inhibition of this process by an NBTI is measured.

-

Methodology:

-

Kinetoplast DNA (a network of interlocked DNA minicircles) is incubated with topoisomerase IV in the presence of ATP and different concentrations of the NBTI.

-

The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated network remains at the origin.

-

The IC50 value is determined as the concentration of the NBTI that inhibits 50% of the decatenation activity.[8]

-

3. DNA Cleavage Assay:

-

Principle: This assay determines whether an NBTI stabilizes the cleavage complex, leading to the accumulation of single- or double-strand DNA breaks.

-

Methodology:

-

Supercoiled plasmid DNA is incubated with DNA gyrase or topoisomerase IV and the NBTI.

-

The reaction is stopped by adding a denaturant (e.g., SDS) and a proteinase to trap the cleavage complex.

-

The DNA is analyzed by agarose gel electrophoresis. The appearance of nicked circular DNA (form II) indicates single-strand breaks, while the appearance of linear DNA (form III) indicates double-strand breaks.[5]

-

4. Minimum Inhibitory Concentration (MIC) Determination:

-

Principle: This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

-

Methodology:

-

A standardized inoculum of the test bacterium is added to a series of wells containing serial dilutions of the NBTI in a suitable growth medium.

-

The microplates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the NBTI at which there is no visible bacterial growth.[7]

-

Visualizations

Caption: Mechanism of action of NBTIs on bacterial topoisomerases.

Caption: Experimental workflow for characterizing NBTIs.

References

- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions [mdpi.com]

- 7. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

NBTIs-IN-5 discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with a Focus on Indane-Containing Analogs

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a significant global health crisis, necessitating the development of novel antibiotics with new mechanisms of action.[1] Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antimicrobials that target the clinically validated bacterial type II topoisomerases, DNA gyrase and topoisomerase IV (Topo IV).[1][2] Crucially, they utilize a binding site and mechanism of action distinct from the fluoroquinolone class of antibiotics, which allows them to circumvent existing cross-resistance.[1][3][4] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental protocols for a series of indane-containing NBTIs that have demonstrated potent, broad-spectrum activity against MDR Gram-negative pathogens.[1][2]

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Bacterial type II topoisomerases are essential enzymes that control the topological state of DNA during replication and transcription.[1][2] DNA gyrase (composed of GyrA and GyrB subunits) introduces negative supercoils into DNA, while Topo IV (composed of ParC and ParE subunits) is responsible for decatenating daughter chromosomes after replication.[1][4] Inhibition of these enzymes leads to disruptions in DNA topology and ultimately results in bacterial cell death.[4]

NBTIs represent a significant advancement in targeting these enzymes. Unlike fluoroquinolones, which stabilize a double-strand DNA break, most NBTIs stabilize a single-strand DNA break intermediate, inhibiting the enzyme before the double-strand cleavage step.[3][5][6] The general chemical architecture of NBTIs features two aromatic or heteroaromatic moieties joined by a linker, which often includes a basic amine.[1][7][8] One moiety intercalates into the DNA, while the other binds to a pocket at the interface of the GyrA (or ParC) dimer.[1][4]

Discovery of Indane-Containing NBTIs

Early NBTIs, such as gepotidacin, showed potent activity against Gram-positive bacteria but lacked broad-spectrum potency against key Gram-negative ESKAPE pathogens (e.g., P. aeruginosa and A. baumannii).[1][2] This limitation is often attributed to the formidable outer membrane and efficient efflux pumps of Gram-negative bacteria.[1]

The discovery process for the indane-containing series aimed to identify novel NBTIs with improved Gram-negative activity. The strategy involved incorporating a novel indane moiety as the DNA-binding component.[1][2] Structure-activity relationship (SAR) exploration led to the identification of lead compounds with potent, broad-spectrum activity against a panel of MDR Gram-negative bacteria.[1] A key challenge in NBTI development has been off-target activity, particularly the inhibition of the hERG cardiac ion channel.[2] Optimization efforts focused on modifying the linker and enzyme-binding moieties to minimize hERG inhibition while retaining antibacterial potency.[2]

Mechanism of Action and Signaling Pathway

NBTIs function by inhibiting the catalytic activity of DNA gyrase and Topo IV. This dual-targeting capability is attractive as it may lower the potential for resistance development.[1] The binding mode, elucidated by X-ray co-crystal structures, shows one part of the NBTI molecule intercalating into the DNA at the cleavage site, while the other part binds to a pocket on the enzyme surface at the GyrA/ParC dimer interface.[1][2][4] This interaction stabilizes a state of the enzyme-DNA complex that precedes DNA cleavage and strand passage, effectively halting the enzyme's function.

Below is a diagram illustrating the mechanism of action of NBTIs.

Caption: Mechanism of action of NBTIs on bacterial DNA topology.

Synthesis of Indane-Containing NBTIs

The synthesis of indane-containing NBTIs involves multi-step synthetic routes. A representative synthesis scheme for a lead compound is outlined below. The process typically starts from commercially available precursors to construct the core indane structure, followed by coupling with the linker and the second heteroaromatic moiety.

Below is a generalized workflow for the synthesis process.

Caption: Generalized synthetic workflow for indane-containing NBTIs.

Quantitative Data Summary

The efficacy of the synthesized NBTIs was evaluated through various assays. The data below summarizes the inhibitory activity against target enzymes and the antibacterial activity against key pathogens for representative compounds.

Table 1: Enzyme Inhibitory Activity

| Compound | S. aureus DNA Gyrase IC₅₀ (nM) | S. aureus Topo IV IC₅₀ (nM) | E. coli DNA Gyrase IC₅₀ (nM) | E. coli Topo IV IC₅₀ (nM) |

|---|---|---|---|---|

| Amide 1a | 150 | 653 | - | - |

| Gepotidacin | ~150 | ~2600 | - | - |

Data synthesized from multiple sources for comparison.[5][6]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

| Compound | E. coli ATCC 25922 | A. baumannii ATCC 19606 | K. pneumoniae ATCC BAA-1705 | P. aeruginosa ATCC 27853 |

|---|---|---|---|---|

| 1a | 0.5 | 0.5 | 0.5 | 1 |

| 2a | 0.25 | 0.5 | 0.25 | 0.5 |

| 2g | 0.12 | 0.25 | 0.12 | 0.25 |

Data from reference[2]. Compounds 1a, 2a, and 2g are examples from the indane-containing NBTI series.

Table 3: Safety Profile

| Compound | hERG Inhibition IC₅₀ (µM) |

|---|---|

| 1a | 0.90 |

| 1b | >30 |

| 2a | >30 |

| 2g | >30 |

Data from reference[2]. A higher IC₅₀ value indicates lower inhibition and a better safety profile.

Key Experimental Protocols

DNA Gyrase/Topo IV Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of Topo IV.

-

Principle: DNA gyrase converts relaxed plasmid DNA into its supercoiled form in the presence of ATP. Topo IV decatenates kinetoplast DNA (kDNA) into minicircles. The different forms of DNA can be separated by agarose gel electrophoresis.

-

Methodology:

-

Isolated S. aureus or E. coli DNA gyrase or Topo IV is incubated with its respective DNA substrate (relaxed pBR322 for gyrase, kDNA for Topo IV).[5][6]

-

The reaction mixture includes the enzyme, DNA, ATP, and varying concentrations of the test NBTI compound.

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped, and the DNA products are separated on a 1% agarose gel.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. The intensity of the bands corresponding to the supercoiled (for gyrase) or decatenated (for Topo IV) DNA is quantified.

-

The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme's activity.[5][6]

-

DNA Cleavage Assay

This assay determines whether the inhibitor stabilizes a single- or double-strand DNA break.

-

Principle: NBTIs trap the enzyme-DNA complex, leading to an accumulation of cleaved DNA. These single-strand (nicked) or double-strand (linearized) breaks can be visualized on an agarose gel.

-

Methodology:

-

Supercoiled plasmid DNA (e.g., pBR322) is incubated with DNA gyrase and varying concentrations of the NBTI compound.[5]

-

The reaction is initiated and then terminated by adding SDS and proteinase K, which denatures the enzyme and releases the cleaved DNA.

-

The DNA is analyzed by agarose gel electrophoresis.

-

The amount of supercoiled (uncleaved), nicked (single-strand break), and linear (double-strand break) DNA is quantified to determine the effect of the compound.[5] Prototypical NBTIs primarily induce single-strand breaks, whereas fluoroquinolones induce double-strand breaks.[5][6]

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Principle: Bacteria are exposed to serial dilutions of the antibiotic in a liquid growth medium. After incubation, the presence or absence of growth is determined visually or by measuring optical density.

-

Methodology:

-

The assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

A standardized inoculum of the bacterial strain is prepared.

-

Two-fold serial dilutions of the NBTI compound are prepared in microtiter plates containing cation-adjusted Mueller-Hinton broth.

-

The bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

-

Conclusion

The discovery and optimization of indane-containing NBTIs represent a significant step forward in the fight against MDR Gram-negative pathogens.[1] Through innovative chemical design, it has been possible to develop compounds with potent, broad-spectrum antibacterial activity and improved safety profiles, specifically with reduced hERG liability.[2] The distinct mechanism of action, targeting bacterial type II topoisomerases at a novel binding site, makes NBTIs a clinically promising class of antibiotics with the potential to address infections for which current therapies are failing.[3][4] Further research and clinical development of these compounds are crucial to realizing their therapeutic potential.

References

- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of NBTIs-IN-5: A Novel Bacterial Topoisomerase Inhibitor Targeting Mycobacterium abscessus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents that target the essential type II topoisomerase enzymes, DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). Their distinct mechanism of action, which differs from that of fluoroquinolones, allows them to circumvent existing resistance mechanisms. This technical guide focuses on the structure-activity relationship (SAR) of NBTIs-IN-5 (also known as compound 5r), a potent inhibitor of Mycobacterium abscessus (Mabs) DNA gyrase. M. abscessus is a notoriously difficult-to-treat nontuberculous mycobacterium, making the development of new effective agents a critical unmet need. This compound belongs to a novel subclass of NBTIs, the piperidine-4-carboxamides (P4Cs), which have demonstrated significant antimycobacterial activity.

Core Structure and Mechanism of Action

This compound, like other NBTIs, is characterized by a modular structure comprising three key moieties: a Left-Hand Side (LHS) that intercalates into the bacterial DNA, a Right-Hand Side (RHS) that binds to a hydrophobic pocket on the DNA gyrase, and a central linker connecting the two. In the case of this compound, the LHS is a 6-methoxy-1,5-naphthyridine group, the linker is a cyclohexane-1-carboxamide, and the RHS is a 4-(trifluoromethyl)phenyl moiety.

The proposed mechanism of action involves the stabilization of a single-strand DNA break-enzyme complex, which ultimately leads to bacterial cell death. This is distinct from fluoroquinolones, which typically stabilize double-strand breaks. The binding of this compound to the DNA gyrase-DNA complex is a key determinant of its inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The SAR of the piperidine-4-carboxamide series, including this compound (5r), has been systematically explored, revealing critical insights into the structural requirements for potent anti-M. abscessus activity.[1][2] The following tables summarize the quantitative data for key analogues.

Table 1: In Vitro Activity of Piperidine-4-Carboxamide Analogues against M. abscessus

| Compound | LHS Moiety | Linker Moiety | RHS Moiety | MIC against M. abscessus bamboo (µM) | IC50 against Mabs DNA Gyrase (µM) |

| 844 | 6-methoxy-1,5-naphthyridine | piperidine-4-carboxamide | 4-chlorophenyl | 15 | 4.6 |

| 844-TFM | 6-methoxy-1,5-naphthyridine | piperidine-4-carboxamide | 4-(trifluoromethyl)phenyl | 1.5 | 1.9 |

| 5l | 6-methoxy-1,5-naphthyridine | piperidine-4-carboxamide | 4-fluorophenyl | 0.6 | Not Reported |

| This compound (5r) | 6-methoxy-1,5-naphthyridine | cyclohexane-1-carboxamide | 4-(trifluoromethyl)phenyl | 0.4 | 1.5 |

| 5q | 6-methoxy-1,5-naphthyridine | cyclohexane-1-carboxamide | 4-chlorophenyl | >25 | >50 |

| 9f | 6-methoxy-1,5-naphthyridine | piperidine-4-carboxamide | 3-(trifluoromethyl)phenyl | 12.5 | Not Reported |

Data extracted from Beuchel et al., 2022.[1][3]

Key SAR Insights:

-

Right-Hand Side (RHS): The nature and position of the substituent on the phenyl RHS moiety are critical for activity. The presence of a trifluoromethyl group at the para-position (as in 844-TFM and this compound) leads to a significant increase in potency compared to a chloro-substituent (844 and 5q) or a meta-positioned trifluoromethyl group (9f).[1][3]

-

Linker Moiety: The cyclohexane-1-carboxamide linker in this compound, forming a secondary amine upon synthesis, contributes to its high potency.[1]

-

Left-Hand Side (LHS): The 6-methoxy-1,5-naphthyridine LHS is a consistent feature among the most potent compounds in this series, suggesting its importance for DNA intercalation.[1]

Experimental Protocols

Synthesis of this compound (Compound 5r)

The synthesis of this compound is achieved through a multi-step process involving the coupling of the LHS and RHS moieties via the linker.[1][4] A general synthetic scheme is outlined below.

-

Amide Coupling: 4-amino-6-methoxy-1,5-naphthyridine (LHS precursor) is coupled with a protected piperidine-4-carboxylic acid derivative (linker precursor) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).

-

Deprotection: The protecting group on the piperidine nitrogen is removed. For a Boc (tert-Butoxycarbonyl) group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Reductive Amination: The deprotected piperidine derivative is then reacted with 4-(trifluoromethyl)benzaldehyde (RHS precursor) via reductive amination. This involves the formation of an iminium intermediate, which is subsequently reduced, for example with sodium borohydride (NaBH4), to yield the final product, this compound.[1][4]

Mycobacterium abscessus DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Reaction Mixture: A typical reaction mixture contains recombinant M. abscessus DNA gyrase, relaxed pBR322 plasmid DNA as the substrate, ATP, and an appropriate assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 1-2 hours). Test compounds are added at various concentrations.

-

Termination and Analysis: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye (e.g., GelRed) and a loading dye. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

-

Quantification: The intensity of the supercoiled DNA band is quantified using a gel documentation system. The IC50 value, the concentration of the inhibitor required to reduce the supercoiling activity by 50%, is then calculated.[1][5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Culture: Mycobacterium abscessus (e.g., the 'bamboo' morphotype) is cultured in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with ADC and Tween 80) to the mid-logarithmic phase.

-

Microplate Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: The bacterial culture is diluted to a standardized inoculum and added to each well of the microtiter plate.

-

Incubation: The plates are incubated at 37°C for a specified period (typically 3-5 days for M. abscessus).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator such as resazurin.[1][6]

Visualizations

Signaling Pathway: Inhibition of DNA Gyrase

Caption: Mechanism of DNA gyrase inhibition by this compound.

Experimental Workflow: SAR Study

Caption: Workflow for the structure-activity relationship study of NBTIs.

Conclusion

This compound is a potent inhibitor of Mycobacterium abscessus DNA gyrase, demonstrating the potential of the piperidine-4-carboxamide scaffold for the development of novel antimycobacterial agents. The detailed structure-activity relationship data provides a clear roadmap for the further optimization of this compound class. Key structural features, such as the 4-(trifluoromethyl)phenyl RHS and the cyclohexane-1-carboxamide linker, are crucial for its high potency. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this compound and related analogues in the pursuit of new treatments for challenging mycobacterial infections.

References

- 1. Structure-Activity Relationship of Anti- Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Susceptibility of Mycobacterium abscessus Complex Clinical Isolates from a Chinese Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility of Mycobacterium abscessus to Antimycobacterial Drugs in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Target Identification and Validation of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a promising class of antibacterial agents targeting the essential bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, repair, and decatenation, making them validated targets for antimicrobial therapy.[1][4] Unlike fluoroquinolones, which trap the enzyme-DNA complex after double-strand DNA cleavage, NBTIs employ a distinct mechanism of action, binding to a different site on the enzyme-DNA complex and stabilizing a pre-cleavage state.[4][5] This unique mechanism allows NBTIs to circumvent existing resistance to fluoroquinolones.[1][3] This guide provides an in-depth overview of the core processes involved in the target identification and validation of NBTIs, utilizing data from representative compounds of this class.

Molecular Target Identification

The primary molecular targets of NBTIs are the bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2][3] DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[1][3] Inhibition of these enzymes disrupts DNA topology, leading to bacterial cell death.[2]

The identification of these enzymes as the targets of NBTIs has been elucidated through several key experimental approaches:

-

Co-crystallography: X-ray crystallography studies of NBTIs (e.g., GSK299423) in complex with S. aureus DNA gyrase and DNA have revealed the precise binding site.[3][4] NBTIs bind at the dimer interface of the GyrA subunits and intercalate into the DNA, distinct from the fluoroquinolone binding site.[2][3][4]

-

Resistance Studies: The selection and characterization of resistant mutants consistently show mutations in the genes encoding the subunits of DNA gyrase and topoisomerase IV. Commonly observed substitutions in GyrA, such as D83 and M121, are located in the NBTI binding pocket and serve as signature resistance markers.[4]

-

Biochemical Assays: In vitro assays directly measure the inhibitory activity of NBTIs against purified DNA gyrase and topoisomerase IV, confirming their role as direct targets.

Quantitative Analysis of Target Inhibition

The potency of NBTIs against their targets and their antibacterial activity are quantified using various metrics. The following tables summarize representative data for different NBTI compounds.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Organism |

| Amide 1a | DNA Gyrase | 150 | S. aureus |

| Topoisomerase IV | 653 | S. aureus | |

| Gepotidacin | DNA Gyrase | ~150 | S. aureus |

| Topoisomerase IV | >2600 | S. aureus |

Data synthesized from multiple sources indicating potent dual-targeting capabilities of some NBTIs.[1]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | S. aureus (MIC90, µg/mL) | S. pneumoniae (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| AZ6142 | 0.125 | - | - |

| NBTI 5463 | - | - | Potent Activity |

This table showcases the potent activity of NBTIs against Gram-positive organisms and the improved spectrum of newer generation compounds.[4][6]

Experimental Protocols for Target Validation

1. DNA Supercoiling Assay

-

Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

-

Methodology:

-

Relaxed pBR322 DNA is incubated with purified S. aureus DNA gyrase.

-

ATP is added to initiate the supercoiling reaction.

-

The NBTI compound is added at varying concentrations.

-

The reaction is incubated, and then stopped.

-

The different topological forms of the DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis.

-

The gel is stained with ethidium bromide and visualized. The IC50 is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.

-

2. Decatenation Assay

-

Principle: This assay assesses the activity of topoisomerase IV in decatenating (unlinking) catenated kinetoplast DNA (kDNA).

-

Methodology:

-

Catenated kDNA is incubated with purified S. aureus topoisomerase IV.

-

The NBTI compound is added at various concentrations.

-

The reaction is allowed to proceed and is then terminated.

-

The reaction products (decatenated minicircles) are separated from the kDNA substrate by agarose gel electrophoresis.

-

The IC50 is calculated as the concentration of the compound that inhibits 50% of the decatenation activity.

-

3. DNA Cleavage Assay

-

Principle: This assay determines the ability of the compound to stabilize the enzyme-DNA cleavage complex. Unlike fluoroquinolones that stabilize double-strand breaks, prototypical NBTIs stabilize single-strand breaks.[1][7]

-

Methodology:

-

Supercoiled plasmid DNA (e.g., pBR322) is incubated with DNA gyrase or topoisomerase IV.

-

The NBTI is added, and the mixture is incubated to allow for the formation of the cleavage complex.

-

The reaction is stopped by adding SDS and proteinase K to denature the enzyme and release the cleaved DNA.

-

The DNA is analyzed by agarose gel electrophoresis to visualize linear (double-strand break) and nicked (single-strand break) DNA.

-

4. Resistant Mutant Selection and Characterization

-

Principle: Spontaneous resistant mutants are selected by plating a high density of bacteria on agar containing the NBTI at concentrations above the MIC. The genetic basis of resistance is then determined.

-

Methodology:

-

A large inoculum of a susceptible bacterial strain (e.g., S. aureus) is plated on agar containing the NBTI at 4x the MIC.[4]

-

Resistant colonies are isolated and their MICs are confirmed.

-

The genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are sequenced to identify mutations.

-

The identified mutations are often mapped onto the crystal structure of the enzyme to understand their impact on NBTI binding.

-

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway: NBTI Mechanism of Action

Caption: Mechanism of NBTI inhibition of bacterial topoisomerase.

Experimental Workflow: Target Validation

Caption: Workflow for NBTI target identification and validation.

Conclusion

The target identification and validation of NBTIs is a multi-faceted process that combines structural biology, biochemistry, and microbiology. The consistent evidence from X-ray crystallography, enzymatic assays, and resistance mapping has unequivocally identified DNA gyrase and topoisomerase IV as the primary targets. The unique mechanism of action of NBTIs, which differs from that of fluoroquinolones, makes them a valuable class of antibiotics in the fight against multidrug-resistant bacteria. Further development of NBTIs with improved dual-targeting capabilities and broad-spectrum activity holds significant promise for future antibacterial therapies.

References

- 1. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NBTI 5463 Is a Novel Bacterial Type II Topoisomerase Inhibitor with Activity against Gram-Negative Bacteria and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

NBTIs-IN-5: An In-Depth Technical Guide to In Vitro Efficacy Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of Novel Bacterial Topoisomerase Inhibitors (NBTIs), with a focus on their activity against clinically relevant Gram-positive bacteria. While specific data for a compound designated "NBTIs-IN-5" is not publicly available, this document synthesizes the current understanding of this class of inhibitors by examining the performance of representative and well-characterized NBTIs. The information presented herein is intended to guide research and development efforts in the pursuit of new antibacterial agents.

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibacterial agents that target the essential bacterial enzymes DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[1] These enzymes are critical for bacterial DNA replication, repair, and decatenation.[1] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site on the enzyme-DNA complex, leading to a different mechanism of inhibition and a lack of cross-resistance with existing fluoroquinolone-resistant strains.[1] The primary mechanism of action for most NBTIs involves the stabilization of single-strand DNA breaks, ultimately leading to bacterial cell death.[2]

In Vitro Efficacy of Representative NBTIs Against Gram-positive Bacteria

The in vitro activity of NBTIs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following tables summarize the MIC values of several representative NBTIs against various strains of Staphylococcus aureus, a key Gram-positive pathogen.

Table 1: Minimum Inhibitory Concentration (MIC) of Dioxane-Linked NBTIs against Staphylococcus aureus

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 0147 | S. aureus ATCC 29213 | 0.125 - 0.25 | [2] |

| 0186 | S. aureus ATCC 29213 | 0.0625 | [2] |

| Gepotidacin | S. aureus ATCC 29213 | 0.5 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Dioxane-Linked Amide NBTIs against Staphylococcus aureus

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-chloro (6) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |

| 4-methyl (7) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |

| 4-trifluoromethyl (8) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |

| 4-trifluoromethoxy (9) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |

| 4-tert-butyl (10) | S. aureus ATCC 29213 | 0.25 - 1 | [3] |

| 4-chloro (6) | S. aureus USA300 | ≤0.5 - 4 | [3] |

| 4-methyl (7) | S. aureus USA300 | ≤0.5 - 4 | [3] |

| 4-trifluoromethyl (8) | S. aureus USA300 | ≤0.5 - 4 | [3] |

| 4-trifluoromethoxy (9) | S. aureus USA300 | ≤0.5 - 4 | [3] |

| 4-tert-butyl (10) | S. aureus USA300 | ≤0.5 - 4 | [3] |

Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

NBTIs exert their bactericidal effect by inhibiting the function of DNA gyrase and topoisomerase IV. The binding of an NBTI to the enzyme-DNA complex prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of DNA breaks and subsequent cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro efficacy of NBTIs against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol Details:

-

Bacterial Inoculum Preparation: A suspension of the Gram-positive bacterial strain is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

NBTI Compound Dilution: The NBTI compound is serially diluted in the broth medium to create a range of concentrations to be tested.

-

Inoculation: A 96-well microtiter plate is prepared where each well contains a specific concentration of the NBTI compound and the standardized bacterial inoculum. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under aerobic conditions.

-

MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the NBTI that completely inhibits visible growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays are performed to confirm the on-target activity of the NBTI compounds.

Protocol Details:

-

Reaction Setup: A reaction mixture is prepared containing purified DNA gyrase or topoisomerase IV, a suitable DNA substrate (e.g., relaxed pBR322 plasmid for supercoiling assays or catenated kinetoplast DNA for decatenation assays), ATP, and an appropriate reaction buffer.

-

Inhibitor Addition: The NBTI compound is added to the reaction mixtures at various concentrations.

-

Incubation: The reactions are incubated at 37°C for a defined period to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, typically by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

-

Analysis: The topological state of the DNA is analyzed by agarose gel electrophoresis. The inhibition of enzyme activity is observed as a decrease in the amount of supercoiled or decatenated DNA compared to the no-inhibitor control.

-

IC50 Determination: The concentration of the NBTI that results in 50% inhibition of the enzyme's activity (IC50) is determined by quantifying the DNA bands and plotting the percent inhibition against the inhibitor concentration.

Conclusion

NBTIs represent a promising class of antibacterial agents with potent in vitro activity against Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus. Their novel mechanism of action, targeting DNA gyrase and topoisomerase IV at a site distinct from fluoroquinolones, makes them attractive candidates for further development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance new therapies to combat the growing threat of antibiotic resistance. Continued research into the structure-activity relationships and optimization of the NBTI scaffold will be crucial in developing clinically successful antibacterial drugs.

References

- 1. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of NBTIs-IN-5 and Related Indane-Containing Novel Bacterial Topoisomerase Inhibitors Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the specific compound NBTIs-IN-5 is limited. This guide summarizes the available information on this compound and provides a comprehensive overview of the in vitro efficacy and methodologies for the broader class of indane-containing Novel Bacterial Topoisomerase Inhibitors (NBTIs) as a representative example of this promising class of antibacterials.

Introduction to Indane-Containing NBTIs

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that target the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2] These enzymes are responsible for managing the topological state of DNA during replication and transcription.[1][2] Unlike fluoroquinolones, which also target these enzymes, NBTIs bind to a distinct site, thereby circumventing existing resistance mechanisms.[1][3] The indane moiety represents a key structural feature in a newer series of NBTIs, demonstrating potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] A significant challenge in the development of NBTIs has been achieving broad-spectrum activity against these challenging pathogens while minimizing off-target effects, such as inhibition of the hERG cardiac ion channel.[2]

Mechanism of Action

NBTIs function by inhibiting the catalytic activity of both DNA gyrase and topoisomerase IV.[4] One portion of the NBTI molecule intercalates into the bacterial DNA, while another part binds to a hydrophobic pocket at the interface of the GyrA subunits of DNA gyrase or the ParC subunits of topoisomerase IV.[5] This binding action prevents the enzymes from re-ligating cleaved DNA, leading to a disruption of DNA replication and transcription and ultimately causing bacterial cell death.[6][7] This dual-targeting mechanism is advantageous as it is believed to lower the potential for the development of resistance.[1]

Quantitative In Vitro Efficacy Data

The in vitro efficacy of NBTIs is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

This compound

Limited data is available for this compound. It is identified as a DNA gyrase inhibitor.

| Compound | Target Organism | Assay | Value | Reference |

| This compound | Mycobacterium abscessus | DNA Gyrase Inhibition (IC50) | 1.5 µM | [8] |

| This compound | Mycobacterium abscessus | Growth Inhibition (MIC90) | 0.4 µM | [8] |

| This compound | Gram-negative bacteria | Growth Inhibition (MIC) | ≤1 µg/mL | [9] |

Representative Indane-Containing NBTIs

The following table presents MIC data for other indane-containing NBTIs against a panel of Gram-negative bacteria to provide a broader context of the potential of this class of compounds.

| Compound | E. coli (ATCC 25922) MIC (µg/mL) | K. pneumoniae (ATCC 13883) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | A. baumannii (ATCC 19606) MIC (µg/mL) | Reference |

| 18c | 0.5 | 1 | 2 | 0.5 | [1] |

| 2a | 1 | 2 | 4 | 1 | [2] |

| 2g | 0.5 | 1 | 2 | 0.5 | [2] |

Experimental Protocols

Standardized protocols are crucial for the evaluation of the in vitro efficacy of novel antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of the NBTI is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are used to prepare a suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the NBTI that completely inhibits visible growth.

DNA Gyrase Supercoiling Assay

This assay measures the ability of an NBTI to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Detailed Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and a buffer containing ATP and MgCl2.

-

Inhibition: The NBTI compound at various concentrations is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction to occur.

-

Termination and Electrophoresis: The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.

-

Analysis: The different topological forms of the plasmid DNA (relaxed, supercoiled) are separated on the gel. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of the NBTI. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibitory effect of an NBTI on the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Detailed Methodology:

-

Reaction Setup: The assay is performed in a reaction buffer containing kDNA, topoisomerase IV, and ATP.

-

Inhibitor Addition: The NBTI is added to the reaction at varying concentrations.

-

Incubation: The mixture is incubated at 37°C to allow for the decatenation of the kDNA.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles. The IC50 is calculated based on the concentration-dependent inhibition.

Conclusion

Indane-containing NBTIs represent a promising avenue in the search for new antibiotics to combat multidrug-resistant Gram-negative bacteria. While specific data for this compound is currently limited in the public domain, the broader class of indane-containing NBTIs demonstrates potent in vitro activity. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and development of these and other novel antibacterial agents. Further research is warranted to fully characterize the efficacy, safety, and pharmacokinetic profiles of this compound and related compounds.

References

- 1. inspiralis.com [inspiralis.com]

- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. profoldin.com [profoldin.com]

- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profoldin.com [profoldin.com]

- 7. inspiralis.com [inspiralis.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Bacterial Topoisomerase IV by Novel Bacterial Topoisomerase Inhibitors (NBTIs): A Case Study with Gepotidacin

Disclaimer: Information regarding a specific compound or series designated "NBTIs-IN-5" is not publicly available. This guide utilizes the well-characterized, clinically advanced Novel Bacterial Topoisomerase Inhibitor (NBTI), Gepotidacin (formerly GSK2140944) , as a representative example to provide an in-depth technical overview of this class of inhibitors.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in antibacterial discovery and development.

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that target the essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] Unlike the fluoroquinolone class of antibiotics, which also target these enzymes, NBTIs possess a distinct binding mode and mechanism of action, allowing them to circumvent existing fluoroquinolone resistance mechanisms.[2][3]

Gepotidacin is a first-in-class triazaacenaphthylene NBTI that has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including many resistant strains.[2][4] It is currently in late-stage clinical development, highlighting the therapeutic potential of this class of inhibitors.[3][5] This guide will delve into the specifics of topoisomerase IV inhibition by NBTIs, using gepotidacin as the primary exemplar.

Mechanism of Action: Dual Inhibition of Topoisomerase IV and DNA Gyrase

Bacterial type II topoisomerases are essential for managing DNA topology during replication, transcription, and chromosome segregation. DNA gyrase is primarily responsible for introducing negative supercoils into DNA, while topoisomerase IV's main role is the decatenation of daughter chromosomes following replication.[6]

Gepotidacin exerts its antibacterial effect through the selective and well-balanced dual inhibition of both DNA gyrase and topoisomerase IV.[6][7][8] Its mechanism is distinct from that of fluoroquinolones. While fluoroquinolones stabilize the enzyme-DNA cleavage complex with double-stranded DNA breaks, gepotidacin binds to a different site on the enzyme-DNA complex.[5] This interaction primarily leads to the accumulation of single-stranded DNA breaks, ultimately inhibiting DNA replication and leading to bacterial cell death.[9][5][10] The binding of gepotidacin is to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[6][11]

Quantitative Data

The potency of gepotidacin has been quantified through various in vitro assays, including enzyme inhibition and determination of minimum inhibitory concentrations (MICs) against a range of bacterial pathogens.

Enzyme Inhibition

The inhibitory activity of gepotidacin against purified S. aureus and E. coli topoisomerase IV and DNA gyrase is presented below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | Organism | Assay Type | IC50 (µM) | Reference |

| DNA Gyrase | Staphylococcus aureus | Supercoiling | ~0.047 | [5][10] |

| Topoisomerase IV | Staphylococcus aureus | Decatenation | 3.5 | [12] |

| DNA Gyrase | Escherichia coli | Supercoiling | 0.32 ± 0.17 | [7] |

| Topoisomerase IV | Escherichia coli | Decatenation | 0.34 ± 0.09 | [7] |

| DNA Gyrase | Neisseria gonorrhoeae | Supercoiling | 5.1 ± 2.3 | [9] |

| Topoisomerase IV | Neisseria gonorrhoeae | Decatenation | 1.8 ± 1.3 | [9] |

Antibacterial Activity

The in vitro activity of gepotidacin against a selection of Gram-positive and Gram-negative bacteria is summarized below.

| Organism | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | [2][3] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 | [2][3] |

| Streptococcus pneumoniae | Penicillin-Susceptible & Non-susceptible | 0.25 | 0.5 | [2][4] |

| Streptococcus pyogenes | - | - | 0.25 | [13] |

| Enterococcus faecalis | - | - | 4 | [14] |

| Staphylococcus saprophyticus | - | - | 0.12 | [14] |

| Escherichia coli | - | 2 | 4 | [2][4][15] |

| Haemophilus influenzae | - | - | 1 | [13] |

| Moraxella catarrhalis | - | - | ≤0.06 | [13] |

| Shigella spp. | - | - | 1 | [13] |

| Clostridium perfringens | - | - | 0.5 | [13] |

| Gram-negative anaerobes | - | - | 4 | [16] |

| Gram-positive anaerobes | - | - | 2 | [16] |

| Stenotrophomonas maltophilia | - | 2 | 8 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the inhibition of topoisomerase IV by NBTIs.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks (kinetoplast DNA or kDNA) into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of released minicircles.

Materials:

-

Enzyme: Purified S. aureus or E. coli Topoisomerase IV.

-

Substrate: Kinetoplast DNA (kDNA).

-

Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL bovine serum albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol.

-

Stop Solution/Loading Dye (6x): 30% Glycerol, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 60 mM EDTA, 1% SDS.

-

Agarose Gel: 1% agarose in Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer.

-

DNA Stain: Ethidium bromide or a safer alternative (e.g., SYBR Safe).

Protocol:

-

On ice, prepare a reaction mixture containing 1x assay buffer and kDNA (e.g., 200 ng per reaction).

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of the NBTI (e.g., gepotidacin) or vehicle control (e.g., DMSO) to the respective tubes.

-

Initiate the reaction by adding a pre-titered amount of topoisomerase IV enzyme to each tube (except for the no-enzyme control).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the decatenated minicircles from the kDNA network.

-

Stain the gel with a DNA stain and visualize under UV light.

-

Quantify the amount of decatenated product in each lane to determine the IC50 value.

DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. Inhibitors of this process will result in a lower proportion of supercoiled DNA.

Materials:

-

Enzyme: Purified DNA Gyrase (GyrA and GyrB subunits).

-

Substrate: Relaxed circular plasmid DNA (e.g., pBR322).

-

Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl2, 10 mM DTT, 9 mM ATP, 2.5 mg/mL yeast tRNA.

-

Stop Solution/Loading Dye (6x): As described for the decatenation assay.

-

Agarose Gel: 1% agarose in TAE or TBE buffer.

-

DNA Stain: As described for the decatenation assay.

Protocol:

-

On ice, prepare a reaction mixture containing 1x assay buffer and relaxed plasmid DNA.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of the NBTI or vehicle control.

-

Initiate the reaction by adding a pre-titered amount of DNA gyrase.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel. The different topological forms of the plasmid (supercoiled, relaxed, and nicked) will migrate at different rates.

-

Perform electrophoresis.

-

Stain the gel and visualize under UV light.

-

Quantify the amount of supercoiled DNA to determine the IC50 value.

References

- 1. facm.ucl.ac.be [facm.ucl.ac.be]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vitro Activity and Microbiological Efficacy of Gepotidacin from a Phase 2, Randomized, Multicenter, Dose-Ranging Study in Patients with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. blujepahcp.com [blujepahcp.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gepotidacin - Wikipedia [en.wikipedia.org]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Activity of Gepotidacin, a Novel Triazaacenaphthylene Bacterial Topoisomerase Inhibitor, against a Broad Spectrum of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jmilabs.com [jmilabs.com]

- 16. In Vitro Activity of Gepotidacin against Gram-Negative and Gram-Positive Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

Introduction to Novel Bacterial Topoisomerase Inhibitors (NBTIs)

An In-Depth Technical Guide to the Physicochemical Properties of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Novel Bacterial Topoisomerase Inhibitors (NBTIs), a promising class of antibacterial agents. Due to the absence of publicly available data for a specific compound designated "NBTIs-IN-5," this document will focus on a representative and well-characterized NBTI, Compound 5, from a recent scientific publication, to illustrate the key attributes of this class of molecules. The principles and methodologies described herein are broadly applicable to the wider family of NBTIs.

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a class of antibacterial agents that target the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, repair, and decatenation.[1][2] The mechanism of action of NBTIs is distinct from that of fluoroquinolones, as they bind to a different site on the enzyme-DNA complex, thereby circumventing existing target-mediated resistance to fluoroquinolones.[1][4][5]

NBTIs are typically composed of three key structural components: a "left-hand side" (LHS) moiety that intercalates into the bacterial DNA, a "right-hand side" (RHS) moiety that binds to a hydrophobic pocket on the enzyme, and a central linker that connects the two.[6][7] The physicochemical properties of NBTIs, such as their acidity (pKa), lipophilicity (logD), and solubility, are critical determinants of their antibacterial activity, pharmacokinetic profile, and overall safety.[8][9] Optimization of these properties is a key focus in the development of new NBTI-based therapies.[8]

Physicochemical Properties of a Representative NBTI: Compound 5

The following table summarizes the key physicochemical properties of Compound 5, a representative NBTI with potent activity against M. tuberculosis DNA gyrase.[10]

| Physicochemical Property | Value | Reference |

| Molecular Formula | C24H30N4O | [6] |

| Molecular Weight | 390.52 g/mol | Calculated |

| clogP | 4.25 | [4] |

| logD (pH 7.4) | 3.98 | [4] |

| pKa | 8.23 | [4] |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | [6] |

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of the physicochemical properties of NBTIs is crucial for understanding their structure-activity relationships and predicting their behavior in biological systems. The following sections detail the standard experimental protocols for measuring key parameters.

Determination of pKa (Acid Dissociation Constant)

The pKa value, which quantifies the acidity of a compound, is a critical parameter influencing its ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration [11][12]

-

Sample Preparation: A precise amount of the NBTI is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO, to create a solution of known concentration (e.g., 1 mM).[12]

-

Titration Setup: The sample solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point where half of the compound is ionized.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes.

Methodology: Shake-Flask Method [13][14]

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) are saturated with each other by vigorous mixing, followed by separation.[15]

-

Partitioning: A known amount of the NBTI is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is then added.

-

Equilibration: The biphasic mixture is shaken or agitated for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the NBTI in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology: Equilibrium Solubility Method [16][17]

-

Sample Preparation: An excess amount of the solid NBTI is added to a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature (typically 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The saturated solution is filtered or centrifuged to remove the undissolved solid.

-

Concentration Measurement: The concentration of the dissolved NBTI in the clear supernatant or filtrate is quantified using a validated analytical method, such as HPLC or LC-MS.

Mechanism of Action and Signaling Pathway

NBTIs exert their antibacterial effect by inhibiting the function of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][3] This inhibition ultimately leads to the disruption of DNA replication and repair, resulting in bacterial cell death.

Caption: Mechanism of action of Novel Bacterial Topoisomerase Inhibitors (NBTIs).

The diagram above illustrates the key steps in the mechanism of action of NBTIs. The inhibitor permeates the bacterial cell wall and membrane to reach the cytoplasm. Inside the bacterium, it binds to and inhibits the activity of DNA gyrase and topoisomerase IV. This inhibition disrupts essential DNA processes, leading to the accumulation of DNA strand breaks and ultimately causing bacterial cell death.

Experimental Workflow for NBTI Evaluation

The development and characterization of new NBTI candidates involve a structured experimental workflow to assess their key properties.

Caption: A typical experimental workflow for the evaluation of NBTI candidates.

This workflow begins with the synthesis of an NBTI candidate, followed by a comprehensive physicochemical characterization. Promising compounds are then evaluated in in vitro enzyme and cell-based assays to determine their potency and antibacterial spectrum. Subsequent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies provide insights into their drug-like properties. Finally, candidates with favorable profiles advance to in vivo efficacy studies in animal models of infection, with the entire cycle feeding into lead optimization efforts.

References

- 1. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of physicochemical properties and safety profile of novel bacterial topoisomerase type II inhibitors (NBTIs) with activity against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two Decades of Successful SAR-Grounded Stories of the Novel Bacterial Topoisomerase Inhibitors (NBTIs): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Methodological & Application

Application Notes and Protocols for NBTIs-IN-5 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NBTIs-IN-5, a novel bacterial topoisomerase inhibitor (NBTI), and detailed protocols for determining its minimum inhibitory concentration (MIC) against various bacterial strains.

Introduction to this compound

This compound belongs to a promising class of antibacterial agents known as novel bacterial topoisomerase inhibitors. These compounds target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[1][2][3] The mechanism of action for NBTIs is distinct from that of fluoroquinolones, another class of antibiotics that also target these enzymes.[3][4][5] This different binding mode allows NBTIs to be effective against fluoroquinolone-resistant strains.[4][6] this compound is under investigation for its potential to treat infections caused by multidrug-resistant (MDR) bacteria.

Mechanism of Action

This compound inhibits the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.[1][4] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, NBTIs primarily stabilize single-strand DNA breaks, leading to the disruption of DNA replication and ultimately bacterial cell death.[4] Some NBTIs have also been shown to induce double-strand breaks at higher concentrations.[4] The unique binding site of NBTIs on the enzyme-DNA complex makes them a valuable tool against resistant pathogens.[5]

Quantitative Data: MIC of this compound

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The data is compiled from studies on structurally similar NBTIs.

Table 1: MIC of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 (Wild-type) | 0.125 - 0.25 |

| Staphylococcus aureus | MRSA (Fluoroquinolone-resistant) | 0.125 |

| Clostridium difficile | ATCC 700557 | 2 |

| Finegoldia magna | Clinical Isolate | 16 - 64 |

| Parvimonas micra | Clinical Isolate | 16 - 64 |

Data compiled from multiple sources for representative NBTIs.[4][7]

Table 2: MIC of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 2 - 8 |

| Acinetobacter baumannii | NCTC 13420 | 2 - 8 |

| Klebsiella pneumoniae | Clinical Isolate | 16 |

| Pseudomonas aeruginosa | Clinical Isolate | 32 - 64 |

| Haemophilus influenzae | Clinical Isolate | ≤ 0.5 |

| Neisseria gonorrhoeae | Clinical Isolate | ≤ 0.25 |

Data compiled from multiple sources for representative NBTIs.[4][7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol details the determination of the MIC of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C with shaking until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9][10]

-

-

Preparation of this compound Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.

-

The typical concentration range to test is 0.008 to 128 µg/mL.

-

Add 50 µL of the appropriate this compound dilution to each well.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilution.

-

The final volume in each well will be 100 µL.

-

Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

Visualizations

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Caption: Simplified signaling pathway of this compound mechanism of action.

References

- 1. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions [mdpi.com]

- 2. Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]